5,5-Dihydroxyvaleraldehyde
Description
Structure
3D Structure
Properties
CAS No. |
51052-01-8 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
5,5-dihydroxypentanal |
InChI |
InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h4-5,7-8H,1-3H2 |
InChI Key |
JVWLHJMVGBZOGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)CC(O)O |
Origin of Product |
United States |
Nomenclature, Tautomerism, and Conformational Analysis
Systematic IUPAC and Common Nomenclature of 5,5-Dihydroxyvaleraldehyde
This compound is the hydrated form of glutaraldehyde (B144438). wikipedia.org The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is pentane-1,5-dial . wikipedia.org However, in aqueous solutions, the aldehyde groups readily react with water to form geminal diols. When one aldehyde group is hydrated, the resulting compound is this compound. Other common names for the parent compound, glutaraldehyde, include glutardialdehyde and 1,5-pentanedial. wikipedia.org The hydrated form is often referred to in the context of aqueous glutaraldehyde solutions.
Exploration of Tautomeric Equilibria: Aldehyde-Diol and Cyclic Hemiacetal/Acetal (B89532) Forms
In aqueous solution, this compound exists in a complex equilibrium with several tautomeric forms. wikipedia.org This includes the open-chain aldehyde-diol form, as well as cyclic hemiacetal and acetal structures. The formation of these cyclic structures is a result of an intramolecular reaction between one of the aldehyde groups and one of the hydroxyl groups of the geminal diol. This equilibrium is dynamic and the distribution of the different tautomers is influenced by various factors.
The primary tautomeric forms present in solution are:
Open-Chain Form: this compound itself.
Cyclic Hemiacetal: Formed by the reaction of the aldehyde group with one of the hydroxyl groups. This results in a six-membered ring structure.
Hydrated Cyclic Forms: Further hydration of the cyclic hemiacetal can also occur.
Spectroscopic Probes for Tautomeric Distribution in Various Media
Spectroscopic methods are crucial for elucidating the tautomeric distribution of this compound in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. missouri.edu
¹H NMR Spectroscopy: The different tautomers will have distinct signals in the proton NMR spectrum. For instance, the aldehydic proton of the open-chain form will have a characteristic chemical shift, which will be absent in the cyclic forms. The protons attached to the carbon bearing the hydroxyl groups in the cyclic hemiacetal will also have unique chemical shifts.
¹³C NMR Spectroscopy: Carbon NMR can also distinguish between the tautomers. The carbonyl carbon of the aldehyde in the open-chain form will have a chemical shift in the characteristic region for aldehydes. In the cyclic forms, this carbon will be part of a hemiacetal or acetal linkage and will appear at a different chemical shift.
Other spectroscopic techniques that can provide information on the tautomeric equilibrium include:
UV-Vis Spectroscopy: The aldehyde group in the open-chain form has a weak n→π* absorption. Changes in the intensity of this absorption can be used to monitor the equilibrium.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the different tautomers, often after derivatization to make them more volatile. researchgate.netnih.govrsc.org
Below is a table summarizing the expected spectroscopic features for the major tautomeric forms:
| Tautomeric Form | Key ¹H NMR Signals | Key ¹³C NMR Signals | Key UV-Vis Absorption |
| Open-Chain Aldehyde-Diol | Aldehydic proton (CHO) | Carbonyl carbon (C=O) | n→π* transition of aldehyde |
| Cyclic Hemiacetal | Anomeric proton (O-CH-OH) | Anomeric carbon (O-C-OH) | Absence of strong aldehyde absorption |
Influence of Solvent Polarity and Temperature on Tautomeric Ratios
The position of the tautomeric equilibrium of this compound is sensitive to both solvent polarity and temperature.
Solvent Polarity: The polarity of the solvent can significantly influence the relative stability of the different tautomers. missouri.edunih.gov In general, more polar solvents are expected to favor the more polar tautomers. The open-chain aldehyde-diol form, with its two hydroxyl groups and one aldehyde group, is relatively polar and can engage in hydrogen bonding with polar solvents. The cyclic hemiacetal form is also capable of hydrogen bonding. The equilibrium can be shifted by changing the solvent system. For instance, in less polar solvents, intramolecular hydrogen bonding within the cyclic form might be favored, shifting the equilibrium towards the cyclic tautomer. core.ac.uk
Temperature: Temperature can also affect the tautomeric ratio. The direction of the shift with temperature depends on the enthalpy change of the equilibrium. If the formation of the cyclic form is exothermic, an increase in temperature will shift the equilibrium towards the open-chain form, and vice versa. Experimental studies, often using variable-temperature NMR, are required to determine the thermodynamic parameters of the tautomeric equilibrium. core.ac.ukscirp.org
The following table illustrates the general trends observed for the influence of solvent and temperature on similar keto-enol equilibria, which can be extended to the aldehyde-diol/cyclic hemiacetal equilibrium:
| Condition | Effect on Equilibrium |
| Increasing Solvent Polarity | Generally favors the more polar tautomer. missouri.edu |
| Decreasing Solvent Polarity | May favor less polar tautomers or those with strong intramolecular hydrogen bonding. core.ac.uk |
| Increasing Temperature | Favors the tautomer on the endothermic side of the equilibrium. |
| Decreasing Temperature | Favors the tautomer on the exothermic side of the equilibrium. |
Stereochemical Considerations and Chiral Pool Applications
The formation of the cyclic hemiacetal from the open-chain this compound introduces a stereocenter. The anomeric carbon of the cyclic hemiacetal is chiral, meaning it is attached to four different groups. This gives rise to the possibility of two diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers will have different physical and spectroscopic properties.
The presence of a chiral center opens up the possibility of using this compound as a starting material in the synthesis of other chiral molecules, a concept known as the chiral pool. However, since the open-chain form is achiral, any reaction that proceeds through the cyclic form will produce a racemic mixture (an equal mixture of both enantiomers) unless a chiral catalyst or auxiliary is used. The stereochemistry of molecules is crucial in biological systems, as different enantiomers can have vastly different biological activities. youtube.com
Conformational Analysis of Open-Chain and Cyclic Structures
The three-dimensional shapes, or conformations, of both the open-chain and cyclic forms of this compound are important for understanding its reactivity.
Open-Chain Conformation: The open-chain form has several single bonds around which rotation can occur. The relative orientation of the aldehyde and diol groups will be determined by a combination of steric and electronic effects. Computational methods can be used to determine the most stable conformations.
Cyclic Conformation: The six-membered cyclic hemiacetal will adopt a chair conformation to minimize steric strain. In the chair conformation, the substituents on the ring can be in either axial or equatorial positions. The preferred conformation will be the one that minimizes unfavorable 1,3-diaxial interactions. For example, a bulky substituent will preferentially occupy an equatorial position. The exact conformational preferences would need to be determined by detailed conformational analysis, potentially using computational modeling or advanced NMR techniques. nih.gov
Advanced Synthetic Methodologies for 5,5 Dihydroxyvaleraldehyde and Its Precursors
Classical Approaches to Aldehyde-Diols
Classical methods for the synthesis of aldehyde-diols often rely on the functionalization of unsaturated precursors. Two prominent strategies include the hydroboration-oxidation of dienes and the ozonolysis of cyclic alkenes.
The hydroboration-oxidation of dienes provides a route to diols with anti-Markovnikov regioselectivity. For the synthesis of a 1,5-diol precursor to 5,5-dihydroxyvaleraldehyde, a non-conjugated diene such as 1,4-pentadiene could be a suitable starting material. The reaction proceeds in two steps: the first is the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH3-THF), across the double bonds, followed by oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base. This method typically yields a mixture of diols, and control over the selective oxidation of one hydroxyl group to an aldehyde can be challenging.
Ozonolysis of cyclic alkenes offers a direct route to dialdehydes, which can be subsequently manipulated to afford the desired aldehyde-diol. yale.educhemistrysteps.comiitk.ac.in For instance, the ozonolysis of cyclopentene (B43876), followed by a reductive workup using a reagent like dimethyl sulfide (DMS) or zinc, would yield 1,5-pentanedial (glutaraldehyde). researchgate.netatamanchemicals.com Subsequent selective reduction of one of the aldehyde groups would be required to obtain 5-hydroxyvaleraldehyde, a precursor that could potentially be further hydroxylated. The challenge in this approach lies in achieving the selective mono-reduction of the dialdehyde (B1249045).
| Starting Material | Reagents | Product | Ref. |
| 1,4-Pentadiene | 1. BH3-THF 2. H2O2, NaOH | Pentane-1,5-diol | iupac.orgorganic-chemistry.org |
| Cyclopentene | 1. O3 2. DMS or Zn/H2O | 1,5-Pentanedial (Glutaraldehyde) | yale.eduiitk.ac.in |
Modern Chemo-, Regio-, and Stereoselective Synthesis Strategies
Modern synthetic chemistry offers a toolkit of highly selective reactions that can be applied to the synthesis of complex molecules like this compound, providing greater control over the outcome.
Controlled Oxidation Reactions
Controlled oxidation reactions are crucial for introducing the hydroxyl groups with desired stereochemistry. The dihydroxylation of alkenes is a powerful method for the formation of vicinal diols. wikipedia.org While not directly applicable to the synthesis of a 1,5-diol from a simple alkene, this method could be used on a more complex precursor. For instance, an unsaturated alcohol could be dihydroxylated to provide a triol, which would then require selective oxidation to the aldehyde. Reagents like osmium tetroxide (OsO4), often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), provide syn-diols. libretexts.org Asymmetric dihydroxylation, using chiral ligands, can afford enantiomerically enriched diols.
A tandem oxidation/Wittig olefination reaction can be employed for the desymmetrization of diols, which could be a strategy to build the carbon backbone with the required functionalities. nih.gov
Selective Reduction Pathways
The selective reduction of a dicarbonyl compound is a key strategy for accessing aldehyde-diols. For example, the diastereoselective reduction of 1,5-dicarbonyl compounds or related diketones can yield diols with specific stereochemistry. acs.orgmdpi.com Various reducing agents and catalytic systems have been developed to control the stereochemical outcome, leading to either syn or anti diols. For instance, the reduction of 1,3-diketones with sodium borohydride (B1222165) in the presence of bovine serum albumin can lead to the formation of anti-1,3-diols with high diastereoselectivity. rsc.org While this applies to 1,3-diols, similar principles of substrate-directable or reagent-controlled reductions can be extended to 1,5-systems.
Enzymatic reductions using alcohol dehydrogenases also offer high stereoselectivity in the conversion of diketones to diols. mdpi.com
| Precursor | Reaction Type | Key Features |
| Unsaturated Alcohol | Dihydroxylation | Formation of vicinal diols, potential for stereocontrol. |
| 1,5-Diketone | Diastereoselective Reduction | Access to syn or anti 1,5-diols. |
Multicomponent Coupling Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient approach to building molecular complexity. While a direct MCR for this compound is not readily apparent, it is conceivable that a strategy could be designed to assemble a precursor. For example, a three-component coupling involving an aldehyde, an allylboron reagent, and another aldehyde could potentially construct the C5 backbone with the desired oxygenation pattern. Such reactions can exhibit high diastereoselectivity.
Catalytic Synthesis of this compound Derivatives
Catalytic methods can be employed for both the synthesis of the target molecule and its subsequent derivatization.
Acid-Catalyzed Acetalization and Related Transformations
The diol functionality in this compound can readily undergo acid-catalyzed acetalization with aldehydes or ketones to form cyclic acetals. This reaction is often used to protect diol groups during other synthetic transformations. masterorganicchemistry.comchemistrysteps.com The formation of a six-membered cyclic acetal (B89532) from a 1,3-diol is thermodynamically favorable. Although this compound is a 1,5-diol, intramolecular cyclization to form a hemiacetal is a key feature of its chemistry. In aqueous solutions, glutaraldehyde (B144438), a related compound, exists in equilibrium with its cyclic hemiacetal forms. atamanchemicals.com
The hydrolysis of cyclic acetals is the reverse reaction and is also acid-catalyzed. gla.ac.ukchemistrysteps.comacs.org This equilibrium is important in both the synthesis and reactivity of dihydroxy aldehydes. The synthesis of glutaraldehyde itself can be achieved through the hydrolysis of 2-alkoxy-3,4-dihydropyrans, which are cyclic acetal-like structures. patsnap.comgoogle.com
| Reactants | Catalyst | Product | Transformation |
| This compound | Acid | Cyclic Hemiacetal | Intramolecular Cyclization |
| 1,5-Diol + Aldehyde/Ketone | Acid | Cyclic Acetal | Protection of Diol |
| 2-Alkoxy-3,4-dihydropyran | Acid | Glutaraldehyde | Hydrolysis |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecular architectures. While direct organocatalytic routes to this compound (the hydrated form of glutaraldehyde) are not extensively documented, organocatalysis plays a significant role in the synthesis of its precursors and in reactions utilizing glutaraldehyde as a building block.
A key precursor to glutaraldehyde is 3,4-dihydro-2H-pyran, which can be synthesized through organocatalytic hetero-Diels-Alder reactions. These reactions, often catalyzed by chiral amines or phosphoric acids, provide an enantioselective pathway to substituted dihydropyrans. The subsequent hydrolysis of these pyran derivatives, typically under acidic conditions, yields glutaraldehyde, which exists in equilibrium with this compound in aqueous solutions. Research in this area has focused on the development of highly enantioselective and diastereoselective methods for the synthesis of functionalized pyran derivatives, which can then be converted to glutaraldehyde analogues.
Furthermore, glutaraldehyde itself is a versatile substrate in organocatalytic transformations. An example is the domino reaction between 2-arylideneindane-1,3-diones and glutaraldehyde, catalyzed by α,α-l-diphenylprolinol trimethylsilyl (B98337) ether with N,N-diisopropylethylamine (DIPEA) as an additive acs.org. This reaction proceeds via a Michael/Aldol (B89426) sequence to furnish functionalized spirocyclohexane carbaldehydes with high stereoselectivity acs.org. The reaction mechanism involves the formation of a nucleophilic enamine from the reaction of the organocatalyst with glutaraldehyde, which then attacks the 2-arylideneindane-1,3-dione acs.org.
Table 1: Organocatalytic Domino Reaction of Glutaraldehyde
Metal-Catalyzed Synthetic Routes
Metal-catalyzed reactions provide efficient and scalable methods for the synthesis of this compound precursors, primarily through the oxidation of cyclopentene. This approach is a significant industrial method for producing glutaraldehyde jlu.edu.cnosti.gov. Various metal-based catalytic systems have been developed to achieve high conversion and selectivity.
One of the most common methods involves the oxidation of cyclopentene using hydrogen peroxide (H₂O₂) as the oxidant in the presence of a metal catalyst. Tungsten-based catalysts, in particular, have shown high efficacy. These include tungstic acid and heteropoly acids jlu.edu.cngoogle.com. For instance, the oxidation of cyclopentene with an aqueous solution of hydrogen peroxide catalyzed by tungstic acid in a tert-butanol solvent system can achieve yields of glutaraldehyde between 65-70% google.com.
More advanced catalytic systems have been developed to improve efficiency and catalyst recyclability. Niobium-containing mesoporous silica (B1680970) (Nb-SBA-15) has been demonstrated as a stable and active catalyst for the selective oxidation of cyclopentene to glutaraldehyde, achieving a cyclopentene conversion of 87.3% and a glutaraldehyde yield of 62% google.com. Another effective catalyst is a heteropolyphosphatotungstate ionic liquid, [π-C₅H₅NC₁₆H₃₃]₃PW₄O₁₆, which has been reported to give a glutaraldehyde yield of 87% with 100% conversion of cyclopentene. This catalyst can also be recycled multiple times without a significant loss in activity.
Manganese oxides have also been explored as catalysts for cyclopentene oxidation. Octahedral molecular sieves such as OL-1 have shown a cyclopentene conversion of 78.6%, although the selectivity towards glutaraldehyde versus other oxidation products like cyclopentene oxide can vary.
Table 2: Metal-Catalyzed Oxidation of Cyclopentene to Glutaraldehyde
Continuous Flow Synthesis Techniques for Scalability and Efficiency
Continuous flow chemistry offers significant advantages for the synthesis of this compound and its precursors, particularly in terms of scalability, safety, and efficiency. The industrial production of glutaraldehyde often employs continuous processes.
A well-established continuous flow method involves the hydrolysis of an alkoxydihydropyran, such as 2-methoxy-3,4-dihydro-2H-pyran, with water. In this process, the alkoxydihydropyran and water are continuously fed into a reaction column at temperatures ranging from 0°C to 200°C and pressures from 0.01 to 16 bar. An acid catalyst, such as phosphoric acid, is typically dissolved in the water feed.
The reaction yields glutaraldehyde and the corresponding alcohol (e.g., methanol from 2-methoxy-3,4-dihydro-2H-pyran). The alcohol, being more volatile, is continuously removed from the top of the column as a distillate, while the product, an aqueous solution of glutaraldehyde, is collected from the bottom. This continuous removal of the alcohol byproduct helps to drive the reaction to completion.
The process parameters can be precisely controlled to optimize the yield and concentration of the glutaraldehyde solution. For example, in one patented process, 150 g/h of 2-methoxy-3,4-dihydro-2H-pyran and 130 g/h of water containing 0.18% by weight of phosphoric acid were fed into the reactor. With a bottom temperature of 87°C, a 51% by weight aqueous solution of glutaraldehyde was produced at a rate of 235 g/h.
Table 3: Process Parameters for Continuous Flow Synthesis of Glutaraldehyde
Mechanistic Investigations of 5,5 Dihydroxyvaleraldehyde Reactivity
Detailed Reaction Mechanisms of the Aldehyde Moiety
The aldehyde group in 5,5-dihydroxyvaleraldehyde is a focal point of its reactivity, readily undergoing reactions typical of aldehydes.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via the formation of a tetrahedral intermediate. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the breaking of the pi bond and the formation of a new single bond. The oxygen atom of the former carbonyl group then acquires a negative charge and is subsequently protonated to yield an alcohol.
The rate and equilibrium of these addition reactions are influenced by both steric and electronic factors. Electron-withdrawing groups on the carbon chain can enhance the electrophilicity of the carbonyl carbon, accelerating the reaction. Conversely, bulky substituents near the reaction center can sterically hinder the approach of the nucleophile.
Table 1: Factors Influencing Nucleophilic Addition to this compound
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. | A more potent nucleophile more readily attacks the electrophilic carbonyl carbon. |
| Steric Hindrance | Increased steric bulk near the aldehyde group decreases the reaction rate. | Bulky groups impede the approach of the nucleophile to the carbonyl carbon. |
| Solvent | Polar protic solvents can stabilize the transition state. | The solvent can influence the solvation of both the reactants and the transition state. |
Aldol (B89426) and Related Condensation Reactions
This compound, possessing alpha-hydrogens, can undergo aldol condensation reactions. In the presence of a base, an alpha-hydrogen can be abstracted to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde. The initial product is a β-hydroxy aldehyde. Subsequent heating can lead to dehydration, forming an α,β-unsaturated aldehyde.
Given that this compound is the hydrated form of glutaraldehyde (B144438), it exists in equilibrium with the dialdehyde (B1249045). Glutaraldehyde is known to polymerize via aldol condensation reactions, especially under alkaline conditions. wikipedia.org This suggests that the aldehyde functionality of this compound can participate in similar condensation pathways.
Reactivity Profile of the gem-Diol Functionality
The gem-diol group of this compound is in a dynamic equilibrium with the corresponding aldehyde and water. This equilibrium is a key feature of the aqueous chemistry of aldehydes like glutaraldehyde. wikipedia.org The stability of the gem-diol is influenced by the electronic nature of the surrounding substituents. Electron-withdrawing groups tend to stabilize the hydrated form.
The hydroxyl groups of the gem-diol can act as nucleophiles. For instance, they can be involved in the formation of acetals upon reaction with another aldehyde or ketone under acidic conditions. However, the most significant reaction involving one of the hydroxyls of the gem-diol in this compound is intramolecular cyclization.
Intramolecular Cyclization Kinetics and Thermodynamics
The presence of both an aldehyde and a hydroxyl group (from the gem-diol) within the same molecule allows for intramolecular cyclization to form a cyclic hemiacetal.
Hemiacetal and Acetal (B89532) Formation Studies
In aqueous solutions, glutaraldehyde exists as an equilibrium mixture of the free aldehyde, its hydrate (B1144303) (a gem-diol), and a cyclic hemiacetal. wikipedia.orgtandfonline.com this compound is essentially the mono-hydrated form of glutaraldehyde. The intramolecular reaction involves the nucleophilic attack of one of the hydroxyl groups of the gem-diol on the carbonyl carbon of the aldehyde at the other end of the five-carbon chain. This results in the formation of a six-membered ring, a thermodynamically favored structure. khanacademy.org The product of this cyclization is a derivative of tetrahydropyran.
The formation of the cyclic hemiacetal is a reversible process. The position of the equilibrium is dependent on factors such as pH, concentration, and temperature. tandfonline.comnih.gov
Table 2: Equilibrium Species of Glutaraldehyde in Aqueous Solution
| Species | Structure | Role in Equilibrium |
| Glutaraldehyde | OHC-(CH₂)₃-CHO | The parent dialdehyde. |
| This compound | OHC-(CH₂)₃-CH(OH)₂ | The mono-hydrated form (gem-diol). |
| Cyclic Hemiacetal | A six-membered ring containing an ether linkage and a hydroxyl group on the anomeric carbon. | The product of intramolecular cyclization. |
Influence of Ring Strain and Substituent Effects on Cyclization
The formation of five- and six-membered rings through intramolecular cyclization is generally favored due to minimal ring strain. khanacademy.orgwikipedia.org In the case of this compound, the cyclization leads to a stable six-membered ring.
Substituents on the carbon chain can influence the rate and equilibrium of the cyclization. Electron-withdrawing substituents can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of cyclization. Conversely, bulky substituents could introduce steric hindrance that disfavors the cyclic form. The presence of the gem-diol at the 5-position provides the necessary nucleophile for the intramolecular reaction, driving the formation of the cyclic hemiacetal.
Reactive Intermediates in this compound Transformations
In the study of chemical reactions, reactive intermediates are transient, high-energy species that are formed during the conversion of reactants to products. libretexts.org Although they are typically short-lived and present in low concentrations, their identification and characterization are crucial for elucidating reaction mechanisms. libretexts.org For a bifunctional molecule like this compound, which contains both aldehyde and gem-diol functionalities, several types of reactive intermediates can be postulated in its various transformations.
Due to their transient nature, the direct observation of reactive intermediates is often challenging. libretexts.org Their existence is typically inferred through a combination of spectroscopic methods and trapping experiments. libretexts.org
Spectroscopic Characterization:
Advanced spectroscopic techniques can provide valuable insights into the structure of reactive intermediates. For hypothetical intermediates derived from this compound, the following methods would be applicable:
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1660–1770 cm⁻¹ is a clear indicator of a carbonyl group. libretexts.org Changes in the position and intensity of this band could signal the formation of intermediates where the aldehyde group is modified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for identifying aldehydic protons, which typically appear in the downfield region of 9-10 ppm. libretexts.orgyoutube.com The disappearance of this signal or the appearance of new signals in other regions could indicate the formation of an intermediate. Similarly, ¹³C NMR provides a distinctive signal for the carbonyl carbon between 190 and 205 ppm. wikipedia.org
Mass Spectrometry (MS): Mass spectrometry can help determine the molecular weight of intermediates. Fragmentation patterns can also provide clues about their structure. libretexts.orgnih.gov
Hypothetical Spectroscopic Data for a Putative Enolate Intermediate of this compound
| Spectroscopic Technique | Characteristic Signal | Interpretation |
| IR Spectroscopy | Shift of C=O stretch to a lower frequency (e.g., ~1650 cm⁻¹) | Formation of a conjugated system in the enolate |
| ¹H NMR Spectroscopy | Disappearance of the aldehydic proton signal (~9.8 ppm) | Conversion of the aldehyde group |
| Appearance of a new vinyl proton signal (~5.5-7.0 ppm) | Presence of the C=C double bond in the enolate | |
| ¹³C NMR Spectroscopy | Shift of the carbonyl carbon signal upfield | Change in the electronic environment of the carbon |
| Appearance of new signals in the vinyl region (~100-150 ppm) | Presence of the C=C double bond in the enolate |
Trapping Experiments:
Chemical trapping is a powerful technique used to confirm the existence of reactive intermediates. libretexts.org This involves introducing a "trapping agent" into the reaction mixture that will selectively react with the intermediate to form a stable, isolatable product. The structure of this new product can then be analyzed to infer the structure of the original intermediate.
For transformations involving this compound, potential intermediates and corresponding trapping agents could include:
Enolates: In base-catalyzed reactions, an enolate intermediate may form. This could be trapped by silylating agents like trimethylsilyl (B98337) chloride to form a stable silyl (B83357) enol ether.
Radicals: If the reaction proceeds through a radical mechanism, radical traps such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) could be employed to form a stable adduct.
Carbocationic Intermediates: In acid-catalyzed reactions, the formation of carbocationic intermediates is possible. These could potentially be trapped by nucleophilic solvents or added nucleophiles.
Illustrative Trapping Agents for Hypothetical Intermediates of this compound
| Hypothetical Intermediate | Trapping Agent | Expected Trapped Product |
| Enolate | Trimethylsilyl chloride | Silyl enol ether of this compound |
| Carbon-centered radical | TEMPO | TEMPO adduct of the this compound radical |
| Oxocarbenium ion | Methanol (as a nucleophile) | A cyclic acetal or hemiacetal derivative |
A transition state is a specific configuration along the reaction coordinate that has the highest potential energy. github.io It represents an energy maximum and is not a stable species. github.ioyoutube.com The structure and energy of the transition state are critical in determining the rate and outcome of a chemical reaction.
Computational Modeling:
Due to their fleeting existence, transition states cannot be observed directly. github.io Their properties are therefore primarily investigated through computational chemistry. researchgate.netresearchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. acs.org This allows for the location of transition state structures and the calculation of their energies.
For a molecule like this compound, computational studies could be employed to:
Map Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net
Determine Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the reaction rate.
Predict Selectivity: In reactions with multiple possible pathways, comparing the activation energies of the different transition states can help predict which product will be favored.
For instance, in a potential intramolecular cyclization of this compound to form a cyclic hemiacetal, computational modeling could elucidate the transition state for this process. The geometry of the transition state would reveal the optimal arrangement of the atoms as the hydroxyl group attacks the aldehyde carbonyl.
Hypothetical Calculated Energies for a Reaction Pathway of this compound
| Species | Relative Energy (kcal/mol) | Method of Determination |
| This compound (Reactant) | 0.0 | Computational Chemistry (e.g., DFT) |
| Transition State 1 (e.g., for cyclization) | +15.2 | Computational Chemistry (e.g., DFT) |
| Cyclic Hemiacetal (Intermediate/Product) | -5.8 | Computational Chemistry (e.g., DFT) |
By examining the geometric parameters of the calculated transition state, such as bond lengths and angles, researchers can gain a deeper understanding of the factors that control the reaction.
Derivatization Chemistry and Functionalization Strategies
Formation of Cyclic Acetals and Ketals for Protection and Diversification
The aldehyde functional group in 5,5-dihydroxyvaleraldehyde is a prime site for the formation of cyclic acetals and ketals. This reaction not only serves as a protective strategy for the aldehyde, preventing its participation in subsequent reactions, but also introduces a new chiral center if an asymmetric diol is used, thereby offering a route for diversification of the molecular scaffold. The formation of these cyclic derivatives is typically achieved by reacting the aldehyde with a diol in the presence of an acid catalyst.
It is important to note that hydroxyaldehydes, such as 5-hydroxypentanal, a close structural analog of this compound, predominantly exist as cyclic hemiacetals in solution. pearson.combrainly.compearson.com This inherent tendency to cyclize suggests that this compound will also be in equilibrium with its cyclic hemiacetal form. The reaction with an external diol to form a stable cyclic acetal (B89532) effectively traps the aldehyde functionality.
The reaction of this compound with 1,2-diols, such as ethylene (B1197577) glycol, or 1,3-diols, such as 1,3-propanediol, under acidic conditions, leads to the formation of five-membered dioxolane or six-membered dioxane rings, respectively. The general reaction scheme is presented below:
| Reactant Diol | Product Ring System | Catalyst | General Conditions |
| Ethylene Glycol | Dioxolane | Acid (e.g., p-TsOH) | Anhydrous, removal of water |
| 1,3-Propanediol | Dioxane | Acid (e.g., p-TsOH) | Anhydrous, removal of water |
The formation of the acetal is a reversible process. To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus or a dehydrating agent.
When a chiral, non-racemic diol is employed for the acetalization, the formation of diastereomeric cyclic acetals can occur. The stereochemical outcome of this reaction is influenced by both kinetic and thermodynamic factors. The choice of diol, catalyst, and reaction conditions can be optimized to achieve a high degree of stereocontrol, leading to the preferential formation of one diastereomer. This strategy is particularly valuable in asymmetric synthesis, where the newly formed chiral acetal can direct the stereochemistry of subsequent transformations.
Selective Functionalization of Hydroxyl Groups
The presence of two primary hydroxyl groups in this compound opens up numerous possibilities for selective functionalization. The ability to differentiate between these two hydroxyl groups, or to react both simultaneously, is key to synthesizing a wide array of derivatives. Protecting group strategies are often employed to temporarily block one or both hydroxyl groups, allowing for the selective modification of other parts of the molecule. nih.govresearchgate.netharvard.edu
Esterification and etherification are common methods to functionalize the hydroxyl groups. Esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst. Similarly, etherification can be carried out using alkyl halides or other electrophiles under basic conditions.
| Reaction | Reagents | Catalyst/Base | Product |
| Esterification | Carboxylic Acid | Acid Catalyst | Diester |
| Esterification | Acid Chloride | Base (e.g., Pyridine) | Diester |
| Etherification | Alkyl Halide | Base (e.g., NaH) | Diether |
By controlling the stoichiometry of the reagents, it is possible to achieve mono-functionalization, although a mixture of mono- and di-substituted products is often obtained. For selective mono-functionalization, the use of a protecting group on one of the hydroxyl groups is generally preferred.
Silylation is a widely used technique for the protection of hydroxyl groups due to the ease of introduction and removal of silyl (B83357) ethers. harvard.edu Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) can be used to protect the hydroxyl groups of this compound. The choice of the silylating agent can influence the selectivity of the reaction, with bulkier silyl groups often showing a preference for the less sterically hindered primary hydroxyl group.
Other protecting groups, such as benzyl (B1604629) ethers or acetals, can also be employed. The selection of a suitable protecting group strategy depends on the planned subsequent reaction steps and the conditions required for the deprotection. nih.govresearchgate.netresearchgate.net
Conversion to Carboxylic Acids, Alcohols, and Amines
The aldehyde and hydroxyl functionalities of this compound can be transformed into other important functional groups, such as carboxylic acids, alcohols, and amines, further expanding its synthetic utility.
The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents. libretexts.orgorganic-chemistry.orgchemguide.co.ukorganic-chemistry.org Mild oxidizing agents are preferred to avoid the oxidation of the primary hydroxyl groups.
| Transformation | Reagents | Product |
| Oxidation | Ag₂O, NH₄OH (Tollens' reagent) | 5,5-Dihydroxyhexanoic acid |
| Oxidation | CrO₃, H₂SO₄ (Jones reagent) | 5,5-Dihydroxyhexanoic acid |
Conversely, the aldehyde can be reduced to a primary alcohol, yielding a triol. orgsyn.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
| Transformation | Reagents | Product |
| Reduction | NaBH₄ or LiAlH₄ | 1,1,5-Pentanetriol |
Furthermore, the aldehyde can be converted to an amine via reductive amination. wikipedia.orgcommonorganicchemistry.comyoutube.commsu.ruresearchgate.net This reaction involves the formation of an intermediate imine by reacting the aldehyde with an amine, followed by in situ reduction to the corresponding amine.
| Transformation | Amine | Reducing Agent | Product |
| Reductive Amination | Ammonia (NH₃) | NaBH₃CN | 5,5-Dihydroxy-1-pentanamine |
| Reductive Amination | Primary Amine (R-NH₂) | NaBH(OAc)₃ | N-Alkyl-5,5-dihydroxy-1-pentanamine |
Heterocyclic Compound Synthesis Utilizing this compound as a Building Block
The reactivity of this compound, primarily through its more reactive glutaraldehyde (B144438) form, has been exploited in several classical and modern synthetic methodologies to construct heterocyclic rings. These reactions often involve condensation with amines, active methylene (B1212753) compounds, and other nucleophilic species.
Pyridine (B92270) Derivatives
One of the notable applications of glutaraldehyde is in the synthesis of pyridine derivatives. The reaction with primary amines can lead to the formation of piperidine (B6355638) rings, which can be subsequently aromatized to pyridines. A significant advancement in this area is the use of benzotriazole (B28993) as a synthetic auxiliary.
In a versatile, one-pot synthesis, glutaraldehyde reacts with primary amines or monosubstituted hydrazines in the presence of benzotriazole to yield 1-substituted and 1,2,6-trisubstituted piperidines. This method provides a straightforward route to functionalized piperidine rings, which are precursors to pyridines. The reaction proceeds through the formation of a bis(benzotriazolyl)piperidine intermediate, which can be reduced to the corresponding piperidine.
Table 1: Synthesis of Substituted Piperidines from Glutaraldehyde and Primary Amines
| Amine/Hydrazine Reactant | Product | Yield (%) |
| Aniline | 1-Phenyl-2,6-bis(benzotriazol-1-yl)piperidine | 85 |
| Benzylamine | 1-Benzyl-2,6-bis(benzotriazol-1-yl)piperidine | 82 |
| Phenylhydrazine | 1-(Phenylamino)-2,6-bis(benzotriazol-1-yl)piperidine | 78 |
Data compiled from studies on the synthesis of piperidine derivatives from glutaraldehyde.
Furthermore, the reaction of glutaraldehyde with proteins has been shown to form quaternary pyridinium (B92312) compounds, indicating the propensity of this dialdehyde (B1249045) to form pyridine-based structures upon reaction with amino groups. organic-chemistry.org
Oxazolidine (B1195125) Derivatives
The aldehyde functionalities of glutaraldehyde readily react with amino alcohols to form oxazolidine rings. A notable example is the condensation reaction with 2-(hydroxymethyl)piperidine. This reaction is of particular interest in analytical chemistry for the derivatization of volatile aldehydes. The reaction proceeds under mild conditions to afford hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines in good yields.
Table 2: Synthesis of Oxazolidine Derivatives from Aldehydes and 2-(hydroxymethyl)piperidine
| Aldehyde | Product | Yield (%) |
| Formaldehyde | Hexahydro-3H-oxazolo[3,4-a]pyridine | ~80 |
| Acetaldehyde | 3-Methyl-hexahydro-3H-oxazolo[3,4-a]pyridine | ~80 |
| Propanal | 3-Ethyl-hexahydro-3H-oxazolo[3,4-a]pyridine | ~80 |
Yields are averaged from multiple experiments under optimized conditions.
Potential for Pyran and Other Heterocyclic Syntheses
While direct and detailed examples of the Hantzsch pyridine synthesis or Knoevenagel/electrocyclization for 2H-pyran synthesis specifically utilizing this compound are not extensively documented in readily available literature, the fundamental principles of these reactions suggest its potential as a substrate. The Hantzsch synthesis, a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia, could theoretically employ glutaraldehyde to produce pyridine-3,5-dicarboxylates. wikipedia.orgorganic-chemistry.orgchemtube3d.com Similarly, the synthesis of pyrans often involves the cyclization of 1,5-dicarbonyl compounds, a category to which glutaraldehyde belongs. nih.gov
The reaction of glutaraldehyde with primary amines can also lead to the formation of polymers containing pyridine rings, highlighting its role as a precursor to this heterocyclic system. researchgate.net This polymerization occurs through a series of condensation and cyclization reactions.
This compound, through its equilibrium with glutaraldehyde, demonstrates significant utility as a precursor for the synthesis of various heterocyclic compounds. Its application in the formation of substituted piperidines and oxazolidines is well-established, offering efficient routes to these important chemical entities. While its full potential in other classical heterocyclic syntheses like the Hantzsch reaction remains an area for further exploration, the inherent reactivity of its dialdehyde structure positions it as a valuable and versatile building block in the arsenal (B13267) of synthetic organic chemistry.
Role As a Key Intermediate in Complex Organic Synthesis
The unique structural characteristics of 5,5-dihydroxyvaleraldehyde (in equilibrium with glutaraldehyde) make it a valuable C5 synthon for the construction of intricate molecular architectures found in a variety of natural products and their analogs.
Precursor in Natural Product Synthesis
This compound serves as a crucial starting material or intermediate in the total synthesis of several natural products, particularly alkaloids. Its ability to participate in cyclization and condensation reactions is fundamental to the assembly of complex heterocyclic frameworks.
Biomimetic synthesis aims to mimic nature's synthetic strategies to achieve efficient and elegant construction of natural products. acs.org In this context, glutaraldehyde (B144438) has been employed in classic biomimetic approaches to alkaloid synthesis. A notable example is its use in a Mannich-type reaction for the synthesis of pseudopelletierine, an alkaloid found in the pomegranate tree. This reaction mimics the proposed biosynthetic pathway, demonstrating the utility of glutaraldehyde as a key building block in emulating natural processes. acs.org
Furthermore, glutaraldehyde is a key reactant in the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in many alkaloids. acs.orgwikipedia.org For instance, a protected form of glutaraldehyde is condensed with tryptamine to form a pentacyclic tetrahydro-β-carboline, a precursor to the alkaloid tangutorine. acs.org This strategy highlights the importance of glutaraldehyde in building complex, polycyclic natural product frameworks.
Chiral Building Block for Polyketides and Other Metabolites
While glutaraldehyde itself is achiral, its derivatives can be employed as prochiral substrates in asymmetric synthesis to generate chiral building blocks for the synthesis of complex molecules like polyketides. Organocatalytic methods have been developed for the enantioselective synthesis of piperidines starting from glutaraldehyde, showcasing its potential as a precursor to valuable chiral synthons. nih.govnih.gov These chiral piperidine (B6355638) units are important components of many biologically active compounds.
The development of asymmetric cascade reactions involving glutaraldehyde allows for the construction of fully substituted chiral tetrahydroquinolines with high diastereoselectivity and enantioselectivity. nih.gov These reactions, often promoted by chiral organocatalysts, demonstrate the transformation of a simple achiral molecule into complex, stereochemically defined structures that can serve as key intermediates in the synthesis of various metabolites.
Application in Polymer Chemistry and Materials Science
The dual aldehyde functionality of this compound is extensively utilized in polymer chemistry, both as a monomer for the creation of specialty polymers and as a highly effective cross-linking agent to modify the properties of existing polymeric systems.
Monomer for Specialty Polymers
Glutaraldehyde can undergo polymerization under various conditions to form poly(glutaraldehyde). The polymerization can proceed via aldol (B89426) condensation reactions, leading to water-soluble or insoluble polymers with molecular weights ranging up to 20,000 g/mol . biu.ac.il The structure and properties of poly(glutaraldehyde) can be tuned by controlling the reaction conditions such as pH. biu.ac.il These polymers, possessing reactive aldehyde groups, have potential applications as reagents for protein immobilization and cell separation. acs.orgbiu.ac.il
Furthermore, glutaraldehyde can be used as a condensing agent with other monomers, such as melamine, to create formaldehyde-free amino resins. These resins have applications as effective retanning agents in the leather industry, offering a more environmentally friendly alternative to traditional formaldehyde-based resins. researchgate.net
Cross-Linking Agent in Polymeric Systems
One of the most significant industrial applications of this compound is as a cross-linking agent for a wide variety of polymers containing hydroxyl or amino groups. This cross-linking process creates a three-dimensional network structure, which significantly enhances the mechanical properties, thermal stability, and water resistance of the materials. scitepress.org
Glutaraldehyde is widely used to cross-link natural polymers such as chitosan (B1678972), alginate, gelatin, and starch, as well as synthetic polymers like polyvinyl alcohol (PVA). nih.gov The cross-linking reaction typically involves the formation of acetal (B89532) or Schiff base linkages with the functional groups on the polymer chains. The extent of cross-linking, and therefore the final properties of the material, can be controlled by adjusting the concentration of glutaraldehyde, reaction time, and temperature.
The following table summarizes the effect of glutaraldehyde concentration on the mechanical properties of a κ-carrageenan-gelatin hydrogel film:
| Glutaraldehyde Concentration (%) | Gel Fraction (%) | Swelling Ratio (%) | Water Absorption (%) | Equilibrium Water Content (%) |
| 5 | 53.99 ± 0.14 | 1801.39 ± 94.31 | 1701.39 ± 94.31 | 94.38 ± 0.27 |
Data sourced from a study on glutaraldehyde cross-linked κ-carrageenan-gelatin hydrogels. researchgate.net
This table clearly demonstrates that even at a specific concentration, glutaraldehyde significantly improves the dimensional stability (gel fraction) and water management properties of the hydrogel.
Intermediate in the Synthesis of Advanced Organic Materials
The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of advanced organic materials with tailored properties and functionalities.
Recent research has demonstrated the use of glutaraldehyde in the fabrication of porous organic polymers (POPs). These materials are synthesized through reactions with other monomers, such as hydrazine hydrate (B1144303), to form crystalline, fluorescent nanosheet-layered structures. rsc.org The porosity and surface area of these POPs can be controlled by the reaction conditions, and they have shown potential applications in the absorption of metal ions and organic dyes. rsc.org
Furthermore, glutaraldehyde is utilized in the development of functional materials for electronic devices and sensors. For instance, chitosan cross-linked with glutaraldehyde has been used to create a thin film sensor for the detection of formaldehyde. scitepress.org The cross-linking with glutaraldehyde enhances the sensing properties and the lifetime of the sensor. scitepress.org In another application, glutaraldehyde-functionalized chitosan grafted onto PVDF membranes creates a superhydrophilic and superoleophobic material with excellent potential for oil-water separation. nih.gov Additionally, glutaraldehyde is used in the preparation of conductive hydrogels, where it influences the ionic conductivity of the material. researchgate.netmdpi.com These examples underscore the role of this compound as a versatile building block for the creation of a new generation of functional organic materials.
The bifunctional nature of this compound, possessing two reactive aldehyde groups, makes it a valuable C5 building block in the construction of more complex molecular architectures. researchgate.netatamanchemicals.com Its utility extends beyond its well-documented use as a crosslinking agent for proteins to being a versatile precursor in the synthesis of various organic compounds, including heterocyclic systems.
Detailed Research Findings
Research has demonstrated the utility of glutaraldehyde, the parent compound of this compound, in the synthesis of a variety of heterocyclic compounds. The two aldehyde functionalities provide reactive sites for condensation reactions with various nucleophiles, leading to the formation of cyclic structures. For instance, glutaraldehyde has been employed in the facile synthesis of novel polycyclic heterocycles in a single reaction step. acs.orgacs.org This approach highlights the efficiency of using this dialdehyde (B1249045) to construct complex scaffolds that are of interest in medicinal chemistry and materials science.
While extensive documentation of this compound as a key intermediate in the total synthesis of complex natural products is not as widespread as its application in other areas, its potential as a C5 synthon is clear. The ability to introduce a five-carbon chain with reactive handles at both ends is a valuable strategy in synthetic organic chemistry. The principles of using glutaraldehyde as a building block can be extrapolated to the synthesis of natural product skeletons that contain a pentane fragment. For example, glutaric acid and its derivatives, which can be synthesized from glutaraldehyde, are important precursors for the synthesis of polymers like polyesters and polyamides. chemrxiv.orgrsc.org
The reactivity of the aldehyde groups in this compound allows for a range of transformations, including aldol condensations and reactions with amines to form imines, which can be further modified. wikipedia.orgnih.govsemanticscholar.org These reactions open up pathways to a diverse array of functionalized molecules.
Contribution to Carbohydrate Chemistry Research
This compound and its anhydrous form, glutaraldehyde, have made significant contributions to carbohydrate chemistry, primarily as effective crosslinking agents for polysaccharides and in the development of novel carbohydrate-based materials. dss.go.thresearchgate.net
Detailed Research Findings
One of the most prominent applications in this field is the crosslinking of starch. nih.govsci-hub.se Glutaraldehyde reacts with the hydroxyl groups of starch molecules, forming acetal linkages that create a three-dimensional network. This modification significantly alters the physicochemical properties of the starch. sci-hub.semdpi.com
| Property Modified | Effect of Glutaraldehyde Crosslinking | Reference |
| Swelling Power | Decreased | sci-hub.se |
| Solubility | Decreased | sci-hub.se |
| Thermal Stability | Increased | researchgate.net |
| Mechanical Strength | Increased | nih.gov |
| Resistance to Shear | Increased | tandfonline.com |
These modified starches have found applications in various industries, including food, pharmaceuticals, and biomaterials. nih.govtandfonline.com For instance, crosslinked starch hydrogels have been developed for controlled drug release applications. nih.gov The degree of crosslinking can be controlled by varying the reaction conditions, such as the concentration of glutaraldehyde, pH, and reaction time, allowing for the fine-tuning of the material's properties. researchgate.net
Furthermore, research has explored the development of glutaraldehyde analogues derived from carbohydrates. dss.go.thresearchgate.net By using periodate oxidation, the vicinal diols in carbohydrates can be cleaved to form dialdehydes, creating structures that mimic the 1,5-dialdehyde functionality of glutaraldehyde. dss.go.thaalto.firesearchgate.net These carbohydrate-derived dialdehydes have shown promise as effective crosslinking agents for proteins and other biopolymers, offering a potentially biocompatible and biodegradable alternative to glutaraldehyde. researchgate.net Studies have shown that while these bio-based crosslinkers may be less reactive than glutaraldehyde, they can achieve quantitative crosslinking without the undesired coloration often associated with glutaraldehyde. dss.go.th
The reaction of glutaraldehyde with carbohydrates is not limited to starch. It has been used to modify other polysaccharides, imparting new functionalities and enhancing their properties for specific applications. This area of research continues to be active, with the aim of developing new bio-based materials with tailored properties.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity of 5,5-Dihydroxyvaleraldehyde. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, including the distribution of electrons and the energies of its molecular orbitals.
A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For analogous small diols like 1,3-propanediol, DFT calculations have been used to determine these properties, providing a reference for understanding the reactivity of the hydroxyl groups in this compound. tandfonline.com
Table 1: Calculated Electronic Properties of Analogous Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1,3-Propanediol | -7.31 | 0.66 | 7.97 |
| Propanal | -7.02 | -0.21 | 6.81 |
Data is illustrative and based on calculations for analogous smaller molecules.
Electrostatic potential (ESP) maps are another powerful tool derived from quantum chemical calculations. libretexts.orglibretexts.org These maps visualize the charge distribution across the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas representing electron-deficient regions (positive potential). For this compound, the ESP map would show a high electron density around the oxygen atoms of the hydroxyl and aldehyde groups, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon would exhibit a positive potential, marking it as a site for nucleophilic attack. 50webs.com This information is critical for predicting how the molecule will interact with other reagents. youtube.com
Molecular Dynamics Simulations of Conformational Landscapes
The flexibility of the five-carbon chain in this compound allows it to adopt numerous conformations in solution. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. nih.gov
By simulating the motion of the molecule in a solvent like water, MD can reveal the most stable conformations and the energy barriers between them. These simulations take into account the interactions between the atoms of the molecule and the surrounding solvent molecules. For a molecule like this compound, intramolecular hydrogen bonding between the hydroxyl groups and the aldehyde group is expected to play a significant role in determining its preferred conformations. Understanding the conformational preferences is essential as it can influence the molecule's reactivity and its ability to bind to other molecules.
Prediction of Spectroscopic Properties for Structural Elucidation
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their structural elucidation. Techniques like DFT can be used to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound.
The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govnih.gov By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts with a high degree of accuracy. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule and to assign specific signals to particular atoms. For complex molecules with multiple stereoisomers, this computational approach can be particularly useful in distinguishing between them. acs.org
Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. rsc.orgnasa.govacs.orgnih.gov The calculated IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the O-H stretching of the hydroxyl groups and the C=O stretching of the aldehyde group. spectroscopyonline.comorgchemboulder.comopenstax.orgpressbooks.puboregonstate.edu
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (CHO) | ~9.8 ppm |
| ¹³C NMR | Chemical Shift (C=O) | ~200 ppm |
| IR | C=O Stretch | ~1725 cm⁻¹ |
| IR | O-H Stretch | ~3400 cm⁻¹ |
Values are approximate and based on typical ranges for similar functional groups.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, providing a detailed understanding of the reaction pathway. nih.govacs.orgaiche.orgacs.org
A key reaction of this compound is the intramolecular formation of a cyclic hemiacetal, where one of the hydroxyl groups attacks the aldehyde carbon. acs.orgulpgc.esresearchgate.netresearchgate.netmasterorganicchemistry.com Quantum chemical calculations can be used to model this process, determining the activation energy and the geometry of the transition state. These calculations can reveal the role of solvent molecules in catalyzing the reaction by facilitating proton transfer.
Furthermore, computational models can be used to study the reactions of this compound with other molecules, such as its cross-linking reactions with amines. Understanding these mechanisms at a molecular level is crucial for controlling the outcomes of these reactions and for designing new applications for this compound.
In Silico Design of Novel Derivatives and Synthetic Routes
The insights gained from theoretical and computational studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. nih.govmdpi.commdpi.com By modifying the structure of the parent molecule in a computational environment, it is possible to predict how these changes will affect its electronic properties, reactivity, and biological activity.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. nih.govnih.govbiointerfaceresearch.com For example, derivatives of this compound could be screened for their potential to inhibit a specific enzyme. This in silico approach can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test experimentally.
Computational methods can also aid in the design of efficient synthetic routes to these novel derivatives. By modeling the reaction pathways and predicting the yields and byproducts of different synthetic strategies, chemists can optimize the synthesis process before entering the laboratory.
Advanced Spectroscopic and Analytical Characterization in Research Contexts
High-Resolution NMR Spectroscopy for Structural and Tautomeric Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the complex tautomeric and oligomeric equilibria of glutaraldehyde (B144438) in aqueous solutions. Due to the rapid interconversion between species, NMR spectra often show signals that are an average of the different forms, but under specific conditions, individual species can be identified.
In an aqueous medium (D₂O), the open-chain dialdehyde (B1249045) form of glutaraldehyde is in equilibrium with its hydrated forms, including 5,5-dihydroxyvaleraldehyde, and cyclic hemiacetal structures. ¹³C NMR spectroscopy is particularly informative for this analysis. researchgate.net The carbonyl carbons of the free aldehyde typically resonate at a characteristic downfield chemical shift of around 205 ppm. researchgate.net The presence of this compound and other hydrated or cyclic species is indicated by the appearance of signals in the 80-100 ppm region, which are characteristic of acetal (B89532) or hemiacetal carbons. researchgate.net The disappearance or significant reduction in the intensity of the aldehyde peak at ~205 ppm upon reaction, for instance with amines to form imines, provides direct evidence of the reaction at the carbonyl group. researchgate.net
¹H NMR spectroscopy complements these findings, although signal overlap can make interpretation complex. The formyl proton (R-CHO) of the aldehyde has a distinctive chemical shift, typically found far downfield (δ 9.5-10). wikipedia.org Protons on carbons bearing hydroxyl groups (as in the dihydroxy form) or involved in hemiacetal rings will appear in different regions of the spectrum, providing a map of the various structures present in the solution. The study of tautomerism by NMR allows for the determination of the relative concentrations of the different species at equilibrium by integrating the corresponding signals. researchgate.net
| Functional Group | Typical Chemical Shift (δ, ppm) | Associated Species |
|---|---|---|
| Aldehyde Carbonyl (C=O) | ~205 | Glutaraldehyde (free aldehyde) |
| Hemiacetal/Acetal Carbon (O-C-O) | 80 - 100 | This compound, Cyclic Hemiacetals |
| Alkyl Chain Carbons (CH₂) | 20 - 45 | All species |
Mass Spectrometry Techniques for Mechanistic Insights and Complex Mixture Analysis
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques (GC-MS, LC-MS), is a powerful method for identifying this compound and its related compounds in complex mixtures and for gaining mechanistic insights into its reactions. chromatographyonline.com
In environmental analysis, GC-MS is frequently used for the sensitive determination of glutaraldehyde in water samples. researchgate.netrsc.orgresearchgate.net Due to the low volatility of the dihydroxy form, analysis typically involves a derivatization step to convert the analyte into a more volatile and thermally stable compound. rsc.orgresearchgate.net For instance, derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) produces an oxime derivative that is readily analyzed by GC-MS, allowing for detection at very low concentrations. rsc.orgresearchgate.net
In the field of proteomics, MS is crucial for understanding the mechanism of protein cross-linking by glutaraldehyde. acs.org Cross-linking mass spectrometry (XL-MS) helps identify which amino acid residues are linked and the chemical nature of the cross-link adduct. Studies have identified various modifications on proteins treated with glutaraldehyde. acs.org For example, a prominent mass adduct of approximately 64 Da has been observed, which can correspond to different cross-linking structures. acs.org By analyzing peptides after enzymatic digestion, MS/MS fragmentation can pinpoint the exact sites of modification and provide evidence for the reaction pathways, confirming, for example, that reactions occur primarily with lysine (B10760008) residues. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups, bonding, and molecular conformation of this compound and its related species. photothermal.comyoutube.com These techniques are particularly sensitive to changes in molecular structure and intermolecular interactions, such as hydrogen bonding. nih.govdicp.ac.cnnih.gov
IR spectroscopy is highly effective for identifying the carbonyl group of the free aldehyde form of glutaraldehyde, which exhibits a strong, characteristic C=O stretching absorption band (νCO) near 1700 cm⁻¹. wikipedia.org In aqueous solutions where this compound is present, the intensity of this band decreases, and a broad absorption band appears in the 3200-3600 cm⁻¹ region, which is characteristic of O-H stretching vibrations from the hydroxyl groups and associated hydrogen bonding. researchgate.net
Raman spectroscopy offers complementary information. While the C=O stretch is also Raman active, this technique is particularly useful for probing the C-C skeletal vibrations of the molecule. photothermal.com It has been employed to study the molecular changes in collagen after being cross-linked by glutaraldehyde. nih.gov Although glutaraldehyde treatment can induce a strong fluorescence background, studies have successfully identified changes in Raman bands corresponding to the formation of new covalent bonds, such as secondary amines (from Schiff base intermediates) and pyridinium-type cross-links, providing insight into the cross-linking chemistry. nih.gov
| Vibrational Mode | Typical Frequency (cm⁻¹) | Spectroscopic Technique | Significance |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 (broad) | IR, Raman | Indicates presence of hydroxyl groups (e.g., this compound) and hydrogen bonding. |
| C-H Stretch | 2850 - 3000 | IR, Raman | Characteristic of the alkyl backbone. |
| C=O Stretch | ~1700 | IR (strong), Raman | Signature of the free aldehyde functional group. |
X-ray Crystallography of Stable Derivatives for Absolute Configuration Determination
X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level. wikipedia.org However, because this compound is a dynamic species in an aqueous equilibrium, it is not amenable to direct crystallization and structural analysis. Instead, its structural role and reactivity are elucidated by determining the crystal structures of its stable derivatives.
A powerful application of this approach is in the study of protein cross-linking. nih.govresearchgate.net In these experiments, protein crystals, such as lysozyme (B549824), are exposed to glutaraldehyde solutions. nih.govresearchgate.net The glutaraldehyde molecules diffuse into the crystal lattice and form stable, covalent cross-links between reactive amino acid residues (primarily lysine) on adjacent protein molecules. The unreacted glutaraldehyde is then washed away, and the stabilized crystal is analyzed using high-resolution X-ray diffraction. nih.govresearchgate.netresearchgate.net
This technique has provided definitive evidence for the mechanism of cross-linking, revealing the exact atoms involved in the bonds and the conformation of the glutaraldehyde-derived linker. nih.govresearchgate.net Structural analysis of cross-linked lysozyme crystals showed that the end products resulted from reactions between lysine residues of neighboring protein molecules and polymeric forms of glutaraldehyde, confirming the importance of oligomerization in the cross-linking process. nih.govresearchgate.net
Chromatographic Methods (GC, HPLC) for Purity Assessment and Isomer Separation
Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the methods of choice for the separation, identification, and quantification of glutaraldehyde and its related species for purity assessment and analysis. cdc.govnih.gov
High-Performance Liquid Chromatography (HPLC) is widely used, almost always in conjunction with a derivatization step to create a chromophoric derivative suitable for UV-Vis detection. nifc.gov.vn The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl groups of glutaraldehyde to form stable, yellow 2,4-dinitrophenylhydrazone derivatives. nifc.gov.vn These derivatives are then separated, typically using a reversed-phase column (e.g., C18 or CN), and detected at a wavelength around 360 nm. nifc.gov.vn This method is robust for quantifying the total aldehyde content in disinfectants and environmental samples. nifc.gov.vnnih.gov Interestingly, the derivatization of glutaraldehyde with DNPH can result in multiple chromatographic peaks, which have been identified as isomers of the expected derivative, requiring integration of all relevant peaks for accurate quantification. chromforum.org
Gas Chromatography (GC) is also frequently employed, often with a flame ionization detector (FID) or a mass spectrometer (MS). cdc.govnih.govchromforum.org Similar to MS analysis, direct injection of aqueous glutaraldehyde solutions is challenging due to the presence of non-volatile hydrates and oligomers. Therefore, derivatization is common for GC analysis as well. rsc.orgcdc.gov Alternatively, direct injection of aqueous samples onto a polar column can be performed for process control where high precision is not the primary goal. chromforum.org GC methods are valuable for assessing the purity of commercial glutaraldehyde solutions and monitoring its concentration in various industrial and environmental matrices. nih.gov
| Technique | Typical Column | Derivatization Agent | Detector | Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase (C18, CN) | 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis (360 nm) | Quantification in disinfectants, environmental water. nifc.gov.vn |
| GC | Polar (e.g., WAX), Tenax-GC | PFBHA, or none | FID, MS | Purity assessment, analysis in air and water. rsc.orgcdc.govnih.gov |
Future Research Directions and Emerging Opportunities
Development of Green Chemistry Approaches for 5,5-Dihydroxyvaleraldehyde Synthesis
The traditional industrial synthesis of glutaraldehyde (B144438), the precursor to this compound, often relies on petrochemical feedstocks and processes that are coming under increasing scrutiny for their environmental impact. Current industrial production methods include the oxidation of cyclopentene (B43876) and the Diels-Alder reaction of acrolein with vinyl ethers followed by hydrolysis. wikipedia.org The future of this compound synthesis is geared towards more sustainable and environmentally benign methodologies.
A significant step towards greener synthesis is the utilization of hydrogen peroxide as an oxidant, which offers a cleaner alternative to conventional oxidizing agents. wikipedia.org One novel approach involves the selective oxidation of cyclopentene oxide using aqueous hydrogen peroxide with a WS2@hexagonal mesoporous silica (B1680970) (WS2@HMS) material as a reusable catalyst. Another established green route is the hydrolysis of 2-alkoxydihydropyran in the presence of an acidic catalyst. google.com
Biocatalysis presents a promising frontier for the green synthesis of dialdehydes from renewable resources. mdpi.com Enzymes such as carboxylic acid reductases (CARs), alcohol oxidases, and alcohol dehydrogenases are being explored for their ability to convert bio-based feedstocks into aldehydes under mild conditions. nih.govchemrxiv.org These enzymatic routes have the potential to utilize substrates derived from biomass, thereby reducing the reliance on fossil fuels and minimizing hazardous waste. The table below summarizes some emerging green synthesis strategies.
| Synthetic Approach | Feedstock | Key Advantages | Potential Research Direction |
|---|---|---|---|
| Catalytic Oxidation | Cyclopentene Oxide | Use of aqueous H2O2 as a clean oxidant; reusable catalyst. | Development of more efficient and selective heterogeneous catalysts. |
| Hydrolysis | 2-Alkoxydihydropyran | Established industrial process with potential for green optimization. | Use of solid acid catalysts to simplify purification. |
| Biocatalysis (e.g., CARs) | Bio-based dicarboxylic acids | Mild reaction conditions; high selectivity; renewable feedstock. | Enzyme engineering to improve catalytic efficiency and substrate scope. |
| Biocatalysis (e.g., Alcohol Oxidases) | Bio-based diols | Use of O2 as the oxidant; water as a byproduct. | Development of robust whole-cell biocatalysts. |
Integration into Automated and High-Throughput Synthesis Platforms
The optimization of reaction conditions and the discovery of new derivatives of this compound can be significantly accelerated through the adoption of automated and high-throughput synthesis platforms. Flow chemistry, in particular, offers numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and seamless scalability. google.com The continuous production of glutaraldehyde has been demonstrated, where reactants are continuously fed into a reaction column, and the product is concurrently removed, streamlining the manufacturing process.
High-throughput screening (HTS) enables the rapid evaluation of a vast number of reaction parameters, such as catalysts, solvents, and temperatures, to identify optimal conditions for synthesis or derivatization. youtube.com For instance, the optimization of glutaraldehyde concentration for crosslinking applications in biomaterials can be systematically explored using HTS methodologies to achieve desired material properties like swelling behavior and mechanical strength. nih.govnih.govresearchgate.net The integration of automated synthesis with in-line analytical techniques allows for real-time monitoring and data-driven optimization, accelerating the development of new materials and processes.
| Platform | Application for this compound | Key Benefits | Future Outlook |
|---|---|---|---|
| Automated Flow Chemistry | Continuous synthesis and derivatization. | Precise control over reaction parameters, enhanced safety, scalability. | Development of integrated multi-step flow syntheses for complex derivatives. |
| High-Throughput Screening (HTS) | Optimization of crosslinking reactions and discovery of new derivatives. | Rapid screening of large experimental arrays, accelerated discovery. | Integration with machine learning algorithms for predictive reaction optimization. |
Exploration of Novel Catalytic Systems for Derivatization
The two aldehyde groups of this compound provide reactive handles for a wide array of chemical transformations. The exploration of novel catalytic systems is key to unlocking new derivatives with unique properties and applications. While traditional acid and base catalysis are well-established, modern catalysis offers more sophisticated tools for selective transformations.
Biocatalysts , such as enzymes, offer unparalleled selectivity under mild reaction conditions. chemrxiv.org For example, transaminases could be employed for the asymmetric synthesis of diamines from this compound, while oxidoreductases could selectively oxidize one aldehyde group to a carboxylic acid. The immobilization of enzymes using glutaraldehyde itself is a well-known technique, but the use of other enzymes to modify the glutaraldehyde molecule is a burgeoning area of research. tandfonline.com
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with tunable structures and active metal sites that can serve as highly effective heterogeneous catalysts for a variety of organic transformations. rsc.orgfrontiersin.orgrsc.org MOFs could be designed to catalyze specific reactions of this compound, such as aldol (B89426) condensations, Knoevenagel condensations, or reductive aminations, with the benefit of easy catalyst recovery and reuse.
Nanocatalysts also present exciting opportunities for the derivatization of this compound. The high surface-area-to-volume ratio and unique electronic properties of nanoparticles can lead to enhanced catalytic activity and selectivity. researchgate.net For example, functionalized gold or silver nanoparticles could be used as catalysts for oxidation or reduction reactions.
Advanced Materials Applications Beyond Current Scope
The primary application of this compound (as glutaraldehyde) in materials science is as a crosslinking agent for proteins and other polymers containing primary amine groups, such as chitosan (B1678972) and gelatin. wikipedia.orgmdpi.com This has been extensively used in the fabrication of hydrogels for biomedical applications, including drug delivery and tissue engineering, as well as for enzyme immobilization. mdpi.commdpi.com However, future research is exploring more advanced applications that leverage the unique reactivity of this dialdehyde (B1249045).
Self-healing polymers are a class of smart materials that can repair damage autonomously. nih.gov The reversible nature of the imine bonds formed between the aldehyde groups of glutaraldehyde and amine functionalities in a polymer backbone can be exploited to create self-healing hydrogels and elastomers. researchgate.netaalto.fi Upon damage, the reversible bonds can reform under specific stimuli, restoring the material's integrity.
Functionalized nanoparticles for biomedical applications are another promising area. This compound can be used as a linker to covalently attach therapeutic agents, targeting ligands, or imaging agents to the surface of nanoparticles. researchgate.netresearchgate.net This allows for the creation of sophisticated nanocarriers for targeted drug delivery and diagnostics.
The table below highlights some advanced material applications.
| Material Type | Role of this compound | Potential Application | Research Focus |
|---|---|---|---|
| Self-Healing Polymers | Forms reversible crosslinks (imine bonds). | Coatings, soft robotics, biomedical implants. | Tuning the kinetics of bond formation and cleavage for optimal healing efficiency. |
| Functionalized Nanoparticles | Covalent linker for biomolecules and drugs. | Targeted drug delivery, biosensors, medical imaging. | Controlling the density and orientation of attached molecules on the nanoparticle surface. |
| Advanced Hydrogels | Crosslinker for creating stimuli-responsive networks. | Smart drug delivery systems, tissue engineering scaffolds. | Incorporating dynamic covalent bonds for tunable mechanical properties and degradation. |
| Antimicrobial Coatings | Covalent immobilization of antimicrobial peptides or polymers. | Medical devices, food packaging, marine coatings. | Ensuring long-term stability and efficacy of the immobilized antimicrobial agent. |
Deeper Understanding of Tautomeric Control for Selective Reactions
In aqueous solution, this compound is part of a complex equilibrium involving the free dialdehyde (glutaraldehyde), its hydrates (gem-diols), cyclic hemiacetals, and oligomers formed through aldol condensation. wikipedia.orgresearchgate.net The position of this equilibrium is highly dependent on factors such as pH, concentration, and temperature. irobiocide.com A deeper understanding and control of this tautomeric landscape can pave the way for highly selective chemical reactions.
The reactivity of the different forms of glutaraldehyde varies significantly. For instance, under acidic or neutral conditions, the monomeric forms (free aldehyde and cyclic hemiacetal) are predominant, while alkaline conditions favor the formation of α,β-unsaturated polymeric aldehydes via aldol condensation. researchgate.netnih.gov This pH-dependent behavior is crucial in applications like protein crosslinking, where the reaction mechanism and the stability of the resulting crosslinks are influenced by the pH. tandfonline.com
The principles of kinetic versus thermodynamic control can be applied to selectively target different products. wikipedia.orgucalgary.cajackwestin.comuc.edulibretexts.org For example, by carefully choosing reaction conditions (e.g., low temperature, short reaction time), it may be possible to favor the kinetically preferred product, which might arise from the reaction of the most abundant or most reactive tautomer. Conversely, under conditions that allow for equilibrium to be established (e.g., higher temperature, longer reaction time), the more stable thermodynamic product would be favored.
Future research in this area will focus on:
Spectroscopic and computational studies to precisely map the tautomeric landscape of this compound under various conditions.
The development of catalytic systems that can selectively recognize and react with a specific tautomer.
The strategic use of solvent effects and additives to shift the tautomeric equilibrium and favor the formation of a desired reactive species.
By mastering the control of this tautomeric equilibrium, chemists can unlock new possibilities for the selective synthesis of complex molecules and functional materials from this versatile C5 building block.
Conclusion
Summary of Key Academic Contributions and Research Progress
The scientific inquiry into "5,5-Dihydroxyvaleraldehyde" is intrinsically linked to the broader and more complex chemistry of glutaraldehyde (B144438) (pentanedial) in aqueous solutions. Academic contributions have been pivotal in understanding that this compound does not exist as an isolated, stable compound but rather as a transient, hydrated species in a dynamic equilibrium with other forms of glutaraldehyde. wikipedia.org Early research in the 1960s began to unravel the complexity of glutaraldehyde's aqueous behavior, with studies indicating spontaneous polymerization. tandfonline.com
Subsequent and more detailed investigations employing advanced analytical techniques have provided a clearer picture of this equilibrium. A significant body of research has focused on elucidating the various structures present in aqueous glutaraldehyde solutions. These studies have confirmed that glutaraldehyde solutions are complex mixtures whose composition is highly dependent on conditions such as pH, concentration, and temperature. nih.govresearchgate.net
Key academic contributions have centered on the use of spectroscopic methods to identify and quantify the different species in solution. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, have been instrumental in demonstrating that in dilute aqueous solutions across a pH range of 3 to 8, glutaraldehyde exists predominantly as a monomeric cyclic hemiacetal. tandfonline.comnih.gov UV absorption and light scattering studies have further corroborated these findings, showing that concentrated glutaraldehyde solutions contain a significant amount of polymeric species with a cyclic hemiacetal structure, which convert to monomers upon dilution. nih.gov The academic consensus is that the free aldehyde form of glutaraldehyde is a minor component in aqueous solutions, with the compound rapidly undergoing hydration. tandfonline.com
The table below summarizes the key species of glutaraldehyde identified in aqueous solutions by various research efforts.
| Species Name | Chemical Structure | Method of Identification | Key Findings |
| Glutaraldehyde (Monomer) | OHC-(CH₂)₃-CHO | H-NMR, ¹³C-NMR | Exists in equilibrium with hydrated and cyclized forms. tandfonline.comtandfonline.com |
| This compound (Monohydrate & Dihydrate) | HOCH(OH)-(CH₂)₃-CHO & (HO)₂CH-(CH₂)₃-CH(OH)₂ | H-NMR | Rapid hydration occurs upon dissolution in water. tandfonline.comtandfonline.com |
| Cyclic Hemiacetal | A six-membered ring formed from intramolecular hydration | H-NMR, ¹³C-NMR, UV absorption, Light scattering | The predominant monomeric form in dilute aqueous solutions (pH 3-8). tandfonline.comnih.gov |
| Oligomers/Polymers | Chains formed via aldol (B89426) condensation and other reactions | Gel and Thin-layer chromatography, Mass spectrometry, IR spectroscopy | Present in significant amounts in concentrated solutions and at alkaline pH. tandfonline.com |
Research has also clarified the reactive species responsible for glutaraldehyde's cross-linking capabilities. While a definitive consensus remains elusive due to the complex equilibria, it is understood that the various forms of glutaraldehyde in solution can react with functional groups on proteins, such as amine, thiol, phenol, and imidazole groups. tandfonline.com
Broader Impact on Organic Synthesis and Chemical Sciences
The understanding of the aqueous chemistry of glutaraldehyde, including the role of its hydrated form, this compound, has had a profound impact on organic synthesis and the broader chemical sciences. The primary significance lies in the extensive use of aqueous glutaraldehyde as a homobifunctional cross-linking agent. wikipedia.org Its ability to react with primary amines has made it an invaluable tool in biochemistry for protein immobilization and as a fixative in microscopy. wikipedia.orgnih.gov The efficacy of these applications is directly tied to the concentration and reactivity of the aldehyde-containing species in the aqueous equilibrium.
In the field of enzyme technology, glutaraldehyde is one of the most effective reagents for creating insoluble enzyme derivatives, which are crucial for various industrial processes. nih.gov The cross-linking process enhances the stability of enzymes, allowing for their reuse and application in non-aqueous environments. A deeper understanding of the glutaraldehyde equilibrium allows for more precise control over the cross-linking reactions, leading to immobilized enzymes with higher retained catalytic activity. nih.govresearchgate.net
Furthermore, the study of glutaraldehyde's aqueous behavior serves as a significant case study in physical organic chemistry, illustrating the complexities of aldehyde hydration and polymerization. wikipedia.orgatamanchemicals.com The principles derived from studying the glutaraldehyde system are applicable to understanding the behavior of other aldehydes and dialdehydes in aqueous media, which is relevant in fields ranging from environmental chemistry to materials science. For instance, glutaraldehyde is utilized in industrial water treatment, and its stability and degradation pathways in water are of considerable interest. researchgate.net
The reactivity of the various species in glutaraldehyde solutions has also been harnessed in the synthesis of novel materials. For example, it is used in the preparation of hydrogels and other polymeric materials where its cross-linking ability is exploited to control the material's physical properties. The insights gained from academic research into the fundamental chemistry of aqueous glutaraldehyde continue to underpin its diverse applications and drive the development of new synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
